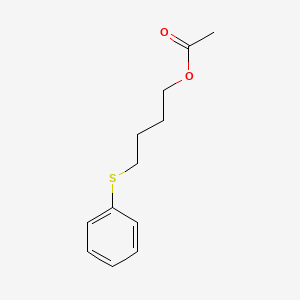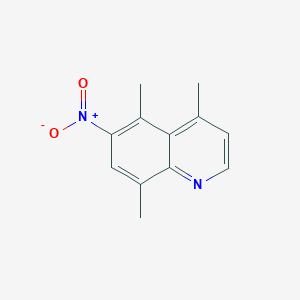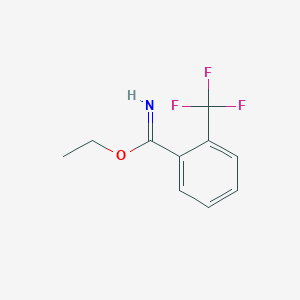
4-phenylsulfanylbutyl acetate
Vue d'ensemble
Description
4-Phenylsulfanylbutyl acetate is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylsulfanylbutyl acetate typically involves the reaction of 4-phenylsulfanylbutanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylsulfanylbutyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-phenylsulfanylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Phenylsulfanylbutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 4-phenylsulfanylbutyl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylsulfanylbutanol: Similar structure but lacks the acetate group.
Phenylsulfanylbutyl alcohol: Similar structure with a hydroxyl group instead of an acetate group.
Phenylsulfanylbutyl ether: Similar structure with an ether linkage instead of an acetate group.
Uniqueness
4-Phenylsulfanylbutyl acetate is unique due to the presence of both the phenylsulfanyl and acetate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
4-phenylsulfanylbutyl acetate |
InChI |
InChI=1S/C12H16O2S/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
JLVMDJKATHGNQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCSC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonyl azide](/img/structure/B8408334.png)


